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Compound of Interest

Compound Name: 4,5-Diethoxy-2-nitrobenzoic acid

Cat. No.: B171050 Get Quote

Introduction: A Multifaceted Synthetic Intermediate
4,5-Diethoxy-2-nitrobenzoic acid is a highly functionalized aromatic compound whose

strategic placement of electron-donating and electron-withdrawing groups makes it a valuable

and versatile intermediate in advanced organic synthesis. The molecule's architecture—

comprising two electron-rich ethoxy groups, a strongly electron-withdrawing nitro group ortho to

the carboxylic acid, and the carboxylic acid itself—creates a unique electronic and steric

environment. This configuration is pivotal for its two primary applications: as a precursor to

bioactive quinazoline heterocycles and as a building block for sophisticated photolabile

protecting groups (PPGs). These applications are critical in the fields of drug development and

cell biology, respectively. This guide provides an in-depth exploration of the causality behind its

utility and detailed protocols for its application.

Physicochemical & Spectroscopic Data
A comprehensive understanding of the physical properties of a synthetic intermediate is

paramount for its effective use in multi-step synthesis. The data for 4,5-Diethoxy-2-
nitrobenzoic acid are summarized below.
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Property Value Source/Comment

IUPAC Name
4,5-Diethoxy-2-nitrobenzoic

acid
---

CAS Number 103796-34-5 Verified Identifier

Molecular Formula C₁₁H₁₃NO₆ ---

Molecular Weight 255.22 g/mol ---

Appearance
Typically a pale yellow to off-

white solid
Inferred from analogs

Solubility

Soluble in DMSO, methanol,

hot NaOH(aq). Insoluble in

water.

Based on dimethoxy analog[1]

¹H NMR (Expected)

δ ~7.6 (s, 1H), ~7.2 (s, 1H),

4.2-4.0 (m, 4H), 1.5-1.3 (m,

6H)

Chemical shifts are

approximate and depend on

solvent.

¹³C NMR (Expected)
δ ~167, 152, 148, 140, 125,

115, 110, 65, 14

Chemical shifts are

approximate and depend on

solvent.

Synthesis of 4,5-Diethoxy-2-nitrobenzoic Acid
The most direct and industrially scalable synthesis of the title compound involves the

regioselective nitration of 3,4-diethoxybenzoic acid. The electron-donating ethoxy groups

activate the aromatic ring towards electrophilic substitution, while their steric bulk, combined

with the directing effect of the carboxylic acid, favors nitration at the C2 position.

Protocol 3.1: Nitration of 3,4-Diethoxybenzoic Acid
Rationale: This protocol uses nitric acid as the electrophile source. Acetic acid serves as a

solvent that can accommodate both the starting material and the nitrating agent, facilitating a

homogeneous reaction. The reaction is conducted at a controlled, low temperature to prevent

over-nitration and the formation of unwanted side products.
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Materials:

3,4-Diethoxybenzoic acid

Fuming Nitric Acid (≥90%)

Glacial Acetic Acid

Ice-water bath

Deionized water

Procedure:

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, dissolve 3,4-diethoxybenzoic acid (1.0 eq) in glacial

acetic acid (approx. 5 mL per gram of starting material).

Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintain this temperature

throughout the addition of the nitrating agent.

Nitration: Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel over 30-45

minutes. Ensure the internal temperature does not exceed 10 °C.

Expert Insight: The slow, dropwise addition is critical to control the exothermicity of the

reaction and ensure regioselectivity. A rapid increase in temperature can lead to the

formation of dinitro- and other undesired byproducts.

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-

2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Work-up: Slowly pour the reaction mixture into a beaker containing a stirred slurry of ice and

water (approx. 20 mL per gram of starting material). A yellow precipitate will form.

Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid

product by vacuum filtration.
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Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is

neutral (pH ~7). Dry the product under vacuum at 50 °C to yield 4,5-diethoxy-2-
nitrobenzoic acid. The product can be further purified by recrystallization from

ethanol/water if necessary.

Application I: Keystone Intermediate for Bioactive
Quinazolines
The 2-amino-4,5-dialkoxybenzoic acid scaffold is the foundational piece for constructing the

quinazoline ring system found in many pharmaceuticals, most notably the antihypertensive

agent Prazosin and its analogs.[2][3][4] The synthesis hinges on the facile reduction of the nitro

group of 4,5-diethoxy-2-nitrobenzoic acid to a primary amine, which can then undergo

cyclization.

Synthetic Workflow for Quinazoline Formation
The overall transformation from the nitrobenzoic acid to the quinazoline core is a two-step

process: reduction followed by cyclization.

4,5-Diethoxy-2-nitrobenzoic Acid

2-Amino-4,5-diethoxybenzoic Acid

 Reduction
(e.g., H₂, Pd/C) 

6,7-Diethoxy-4-oxo-3,4-
dihydroquinazoline Derivatives

 Cyclization
(e.g., Formamide or Cyanamide) 

Click to download full resolution via product page

Caption: Workflow from nitro-intermediate to quinazoline core.
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Protocol 4.2: Catalytic Hydrogenation to 2-Amino-4,5-
diethoxybenzoic Acid
Rationale: Catalytic hydrogenation is the preferred method for reducing aromatic nitro groups in

the presence of a carboxylic acid. It is clean, high-yielding, and avoids the use of stoichiometric

metal reductants that can complicate purification. Palladium on carbon (Pd/C) is an efficient

and robust catalyst for this transformation.

Materials:

4,5-Diethoxy-2-nitrobenzoic acid

Palladium on Carbon (10% Pd/C, 50% wet)

Methanol or Ethanol

Hydrogen gas source (balloon or Parr hydrogenator)

Celite™

Procedure:

Setup: To a hydrogenation flask, add 4,5-diethoxy-2-nitrobenzoic acid (1.0 eq) and

methanol (approx. 20 mL per gram).

Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd relative to the

substrate).

Expert Insight: The catalyst is pyrophoric. Handle with care, preferably under a stream of

inert gas (N₂ or Ar), and do not allow it to dry completely in the air. Using a 50% wet

catalyst significantly mitigates this risk.

Hydrogenation: Secure the flask to a hydrogenator or purge the headspace with an inert gas

and then introduce hydrogen via a balloon. Stir the suspension vigorously under a positive

pressure of hydrogen (1-3 atm) at room temperature.
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Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or

by TLC/LC-MS analysis. The reaction is typically complete within 4-12 hours.

Filtration: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the

reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a

small amount of methanol.

Trustworthiness: The Celite pad ensures the complete removal of the fine, black palladium

catalyst. Incomplete removal can interfere with subsequent steps and contaminate the

final product.

Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-4,5-

diethoxybenzoic acid, which can often be used in the next step without further purification.[5]

Discussion of Cyclization: The resulting 2-amino-4,5-diethoxybenzoic acid is primed for

cyclization. Heating with formamide, for example, provides both the carbon source and the

second nitrogen to form the 6,7-diethoxyquinazolin-4(3H)-one core.[6] This core can then be

further elaborated to produce a wide range of Prazosin analogs for drug discovery programs.

Application II: Precursor for Advanced Photolabile
Protecting Groups
The 2-nitrobenzyl scaffold is one of the most widely used photolabile protecting groups (PPGs),

or "caging" groups, in chemistry and biology.[7][8] Irradiation with UV light triggers an

intramolecular redox reaction that cleaves the benzylic C-O bond, releasing a protected

substrate with high spatial and temporal control.

Rationale and Mechanism of Photocleavage
The "Caged" Compound Concept: A PPG covalently attaches to a bioactive molecule,

rendering it inert. Application of light at a specific wavelength cleaves the PPG, releasing the

active molecule precisely when and where it is needed.

Why 2-Nitrobenzyl? The photochemistry of 2-nitrobenzyl derivatives proceeds via a Norrish

Type II mechanism.[8] Upon excitation by a photon, the nitro group abstracts a hydrogen atom

from the benzylic carbon, forming an aci-nitro intermediate. This intermediate rapidly

rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct.
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The Advantage of Diethoxy Substitution: The addition of electron-donating groups, such as the

two ethoxy groups at the C4 and C5 positions, provides significant advantages:

Red-Shifted Absorption: The absorption maximum (λ_max) is shifted to longer, less-

damaging wavelengths (typically >350 nm), minimizing photodamage to sensitive biological

samples.[9]

Increased Quantum Yield: The efficiency of the photorelease (quantum yield, Φ) is often

enhanced, requiring lower light doses for uncaging.[10]

Photocleavage Workflow

Caging Reaction Photorelease

4,5-Diethoxy-2-nitrobenzyl
Bromide (PPG-Br)

Caged Substrate
(PPG-X-Substrate)

Substrate-XH
(e.g., R-COOH) Caged Substrate

Released Substrate-XH

 Irradiation (hν)
(λ > 350 nm) 

Nitroso Byproduct

 

Click to download full resolution via product page

Caption: General workflow for caging a substrate and its subsequent photorelease.

Protocol 5.3: Synthesis of 4,5-Diethoxy-2-nitrobenzyl
Alcohol
Rationale: To be used as a PPG, the carboxylic acid must first be reduced to the corresponding

benzyl alcohol. Unlike catalytic hydrogenation, which would also reduce the nitro group,

selective reducing agents like borane-tetrahydrofuran complex (BH₃·THF) are required.[11]

Materials:
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4,5-Diethoxy-2-nitrobenzoic acid

Borane-tetrahydrofuran complex (1 M solution in THF)

Anhydrous Tetrahydrofuran (THF)

1 M Hydrochloric Acid (HCl)

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Procedure:

Setup: In an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve

4,5-diethoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous THF (15 mL per gram).

Cooling: Cool the solution to 0 °C in an ice bath.

Reduction: Slowly add BH₃·THF solution (approx. 1.5-2.0 eq) dropwise. Gas evolution (H₂)

will be observed.

Expert Insight: The borane first reacts with the acidic proton of the carboxylic acid. An

excess is required to reduce the resulting boronate ester to the alcohol.

Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 4-

6 hours, or until TLC analysis indicates completion.

Quenching: Cool the mixture back to 0 °C and very carefully quench the excess borane by

the dropwise addition of 1 M HCl until gas evolution ceases.

Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water, saturated

sodium bicarbonate solution, and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude 4,5-diethoxy-2-nitrobenzyl alcohol can be
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purified by flash column chromatography on silica gel.

Protocol 5.4: Caging a Carboxylic Acid via Mitsunobu
Reaction
Rationale: The Mitsunobu reaction is a powerful method for forming esters from alcohols under

mild, neutral conditions, making it ideal for caging sensitive substrates.[12] It uses

triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to

activate the alcohol for nucleophilic attack by the carboxylate.

Materials:

4,5-Diethoxy-2-nitrobenzyl alcohol (from Protocol 5.3)

Carboxylic acid to be caged (e.g., a bioactive fatty acid)

Triphenylphosphine (PPh₃)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Anhydrous THF

Procedure:

Setup: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0

eq), 4,5-diethoxy-2-nitrobenzyl alcohol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF.

Cooling: Cool the solution to 0 °C in an ice bath.

Reaction: Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. The reaction mixture

typically turns from colorless to a yellow-orange color.

Completion: After addition, remove the ice bath and stir at room temperature overnight.

Monitor by TLC.

Isolation: Concentrate the reaction mixture under reduced pressure.
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Purification: The crude product contains triphenylphosphine oxide and the reduced

azodicarboxylate byproduct. These can be removed by flash column chromatography on

silica gel to yield the pure caged ester.

Safety and Handling
General: 4,5-Diethoxy-2-nitrobenzoic acid is an organic chemical and should be handled

in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE),

including safety glasses, a lab coat, and chemical-resistant gloves.

Nitrating Agents: Fuming nitric acid is extremely corrosive and a strong oxidizing agent.

Handle with extreme caution.

Reducing Agents: Borane-THF is flammable and reacts violently with water. Catalytic

hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. Follow

all safety protocols for these reagents.

Mitsunobu Reagents: DEAD and DIAD are toxic and potential sensitizers. Handle with care.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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